Technical Whitepaper: A Comprehensive Analysis of the Cross-Neutralizing Monoclonal Antibody 47D11 Against SARS-CoV-2
Technical Whitepaper: A Comprehensive Analysis of the Cross-Neutralizing Monoclonal Antibody 47D11 Against SARS-CoV-2
Note: The initial query for "SARS-CoV-2-IN-47" did not correspond to a publicly documented antiviral agent. This technical guide will instead focus on the well-characterized human monoclonal antibody 47D11 , a significant discovery in the effort to combat SARS-CoV-2, which has since been developed under the name ABBV-47D11.
This whitepaper provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of the human monoclonal antibody 47D11, a cross-neutralizing antibody targeting the spike protein of both SARS-CoV-2 and SARS-CoV. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Discovery and Generation of 47D11
The monoclonal antibody 47D11 was identified by a collaborative team of researchers from Utrecht University, the Erasmus Medical Center, and Harbour BioMed.[1] The discovery was a result of screening a collection of antibodies originally generated against the spike (S) protein of SARS-CoV, the virus responsible for the 2002-2003 SARS outbreak.[1][2][3] This screening revealed that 47D11 exhibited potent cross-neutralizing activity against both SARS-CoV and the then-emergent SARS-CoV-2.[1][2]
The antibody was generated utilizing Harbour BioMed's H2L2 transgenic mouse technology, which produces antibodies with human variable regions and rat constant regions.[1][4] This chimeric antibody was subsequently reformatted into a fully human IgG1 isotype to reduce the potential for immunogenicity in human subjects, making it a more viable therapeutic candidate.[2][4][5]
Mechanism of Action
The neutralizing activity of 47D11 is directed against the spike glycoprotein, which is essential for viral entry into host cells. Structural and functional studies, including cryo-electron microscopy (cryo-EM), have elucidated a unique mechanism of action.[6][7][8]
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Epitope Binding: 47D11 binds to a highly conserved epitope within the receptor-binding domain (RBD) of the spike protein.[2][6][9] This epitope is located on the core region of the RBD and is distinct from the ACE2 receptor-binding motif (RBM).[6]
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Receptor-Binding Independent Neutralization: Unlike many neutralizing antibodies that function by directly blocking the interaction between the viral spike protein and the host cell's ACE2 receptor, 47D11's mechanism is independent of receptor binding inhibition.[2][9]
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Conformational Effects: Cryo-EM studies have revealed that 47D11 binds to the "down" conformation of the RBD.[6][7] This binding stabilizes a partially open conformation of the SARS-CoV-2 spike trimer, which is thought to inhibit the necessary conformational changes required for membrane fusion, thereby neutralizing the virus.[6][7] An alternative, yet not fully elucidated, mechanism suggests that 47D11 may induce the destabilization of the spike protein's prefusion structure.[2][9]
Mandatory Visualizations
Caption: SARS-CoV-2 entry pathway and inhibition by 47D11 antibody.
Quantitative Data Summary
The neutralizing potency and clinical pharmacokinetics of 47D11 (ABBV-47D11) have been quantitatively assessed through in vitro assays and a Phase 1 clinical trial.
| Parameter | Value | Assay/Context | Reference |
| IC₅₀ (SARS-CoV-2) | 0.57 µg/mL | Authentic virus neutralization in VeroE6 cells | [9][10][11] |
| IC₅₀ (SARS-CoV) | 0.19 µg/mL | Authentic virus neutralization in VeroE6 cells | [9] |
| IC₅₀ (SARS-CoV-2 S Pseudovirus) | 0.08 µg/mL | Pseudotyped VSV neutralization assay | [9] |
| IC₅₀ (SARS-CoV S Pseudovirus) | 0.06 µg/mL | Pseudotyped VSV neutralization assay | [9] |
| Clinical Trial Phase | Phase 1 | Safety, tolerability, and pharmacokinetics | [10][12][13] |
| Dose Range Tested | 180 mg, 600 mg, 2400 mg | Single intravenous infusion | [13] |
| Safety Profile | Safe and well-tolerated up to 2400 mg | Mild to moderate COVID-19 patients | [12][13] |
| Pharmacokinetics | Linear and dose-proportional | Serum concentrations up to Day 29 | [12][13] |
| Antiviral Activity | Reduction in viral load at ≥600 mg (not statistically significant) | RT-PCR from mid-turbinate swabs | [10][12] |
Experimental Protocols
Detailed methodologies were employed to discover, characterize, and clinically evaluate 47D11.
4.1. Antibody Generation and Production
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Immunization: H2L2 transgenic mice, engineered to produce antibodies with human variable domains, were immunized with the SARS-CoV spike protein.[4][5]
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Hybridoma Technology: Spleen and lymph nodes from immunized mice were harvested to create hybridomas by fusing B cells with myeloma cells (SP 2/0). Supernatants from the resulting hybridoma cultures were screened for binding to SARS-CoV S protein subunits via ELISA.[4][5]
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Reformatting to Human IgG1: The cDNAs encoding the variable regions of the heavy and light chains from the selected 47D11 hybridoma were cloned into expression plasmids containing the constant regions for human IgG1 heavy chain and Ig kappa light chain.[5]
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Expression and Purification: The fully human antibody was expressed in transiently transfected FreeStyle 293-F cells. The secreted antibody was then purified from the culture supernatant using Protein A affinity chromatography.[6]
4.2. In Vitro Characterization
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Enzyme-Linked Immunosorbent Assay (ELISA): To assess binding affinity and specificity, MaxiSorp plates were coated with equimolar amounts of recombinant SARS-CoV or SARS-CoV-2 spike protein domains (Secto, S1A, S1B/RBD). Serial dilutions of 47D11 were added, and binding was detected using a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
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Virus Neutralization Assay:
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Pseudovirus Assay: Vesicular stomatitis virus (VSV) particles pseudotyped with the spike proteins of either SARS-CoV or SARS-CoV-2 and encoding a luciferase reporter gene were used. VeroE6 cells were infected with the pseudovirus in the presence of serial dilutions of 47D11. Neutralization was quantified by measuring the reduction in luciferase activity 24 hours post-infection.[9]
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Authentic Virus Assay: Similar to the pseudovirus assay, VeroE6 cells were infected with live SARS-CoV-2 or SARS-CoV in the presence of varying concentrations of 47D11. The half-maximal inhibitory concentration (IC₅₀) was determined by quantifying the reduction in viral cytopathic effect or viral RNA.[9]
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Flow Cytometry: To confirm binding to the native spike protein on the cell surface, HEK-293T cells were transfected to express full-length spike proteins. The transfected cells were then incubated with 47D11, and binding was detected using a fluorescently labeled secondary antibody and analyzed via flow cytometry.[6]
4.3. Structural Analysis
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Cryo-Electron Microscopy (Cryo-EM): Prefusion-stabilized spike ectodomain trimers of SARS-CoV and SARS-CoV-2 were incubated with the Fab fragment of 47D11. The complex was vitrified on cryo-EM grids and imaged using a transmission electron microscope. Single-particle analysis was then performed to reconstruct the three-dimensional structure of the spike-Fab complex, providing detailed insights into the binding interface and conformational state.[6]
4.4. Clinical Evaluation (Phase 1)
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in adults with mild to moderate COVID-19.[13]
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Intervention: Patients received a single intravenous infusion of ABBV-47D11 (at 180 mg, 600 mg, or 2400 mg) or a placebo.[13]
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Endpoints: The primary outcome was safety and tolerability. Secondary outcomes included pharmacokinetic parameters (Cmax, AUC), immunogenicity (anti-drug antibody formation), and antiviral activity, which was assessed by measuring the change in SARS-CoV-2 viral load from baseline using a quantitative RT-PCR assay on samples from mid-turbinate swabs.[10][13]
Mandatory Visualizations
Caption: Experimental workflow for the development of 47D11.
References
- 1. Scientists Identify SARS-CoV-2-Neutralizing Antibody | Medicine | Sci-News.com [sci.news]
- 2. First Report of Human Monoclonal Antibody That Blocks SARS-CoV-2 | Technology Networks [technologynetworks.com]
- 3. Coronavirus Treatment Breakthrough: Scientists Discover Monoclonal Antibody That Blocks Infection [latintimes.com]
- 4. SARS-CoV-2 neutralizing antibody development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural insights into the cross-neutralization of SARS-CoV and SARS-CoV-2 by the human monoclonal antibody 47D11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the cross-neutralization of SARS-CoV and SARS-CoV-2 by the human monoclonal antibody 47D11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phase 1 study of safety, pharmacokinetics, and antiviral activity of SARS‐CoV‐2 neutralizing monoclonal antibody ABBV‐47D11 in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 study of safety, pharmacokinetics, and antiviral activity of SARS-CoV-2 neutralizing monoclonal antibody ABBV-47D11 in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
